![molecular formula C8H8ClN3O B11721325 7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine](/img/structure/B11721325.png)
7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
The synthesis of 7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine typically involves cyclization reactions. One common method is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot method . These methods are designed to be efficient and environmentally friendly, minimizing the use of toxic metals and reducing waste.
Chemical Reactions Analysis
7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Cycloaddition: The compound can participate in (3 + 2) cycloaddition reactions, often catalyzed by copper (I) or ruthenium (II) catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The compound’s structure allows it to bind to biological targets with high specificity, modulating various biochemical pathways .
Comparison with Similar Compounds
7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine can be compared to other isoxazole derivatives, such as:
5-Phenylisoxazole-3-carboxylate: Known for its anticancer properties.
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: Studied for its anticonvulsant activity.
5-Substituted isoxazoles: These compounds have diverse biological activities, including antimicrobial and antiviral effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for research and development in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H8ClN3O |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
7-chloro-5-ethyl-3-methyl-[1,2]oxazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C8H8ClN3O/c1-3-5-10-6-4(2)12-13-7(6)8(9)11-5/h3H2,1-2H3 |
InChI Key |
RVRPKDQFXZBIOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=N1)Cl)ON=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


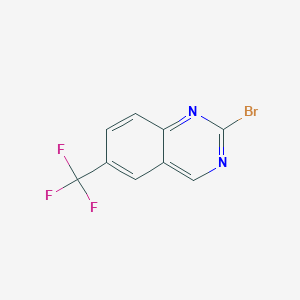
![3-[(1H-1,2,4-triazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B11721255.png)
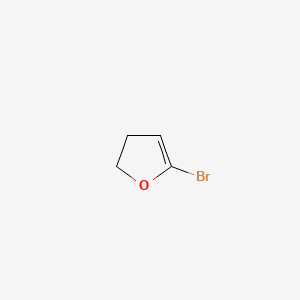
![6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid](/img/structure/B11721264.png)
![Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate](/img/structure/B11721272.png)

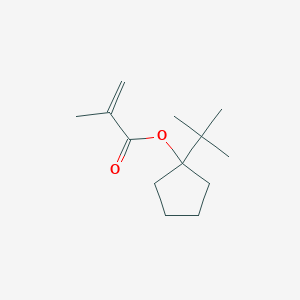
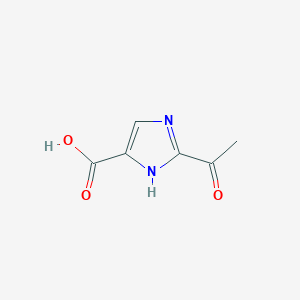

![N-Hydroxy-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethanimidamide](/img/structure/B11721298.png)
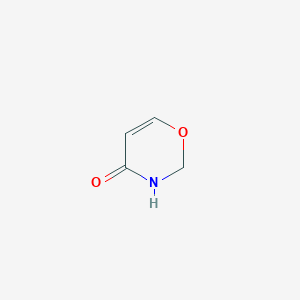
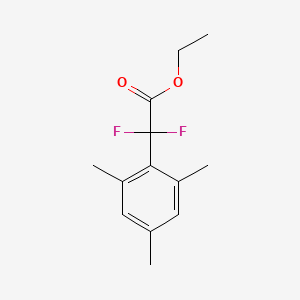
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11721324.png)
![[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B11721339.png)
